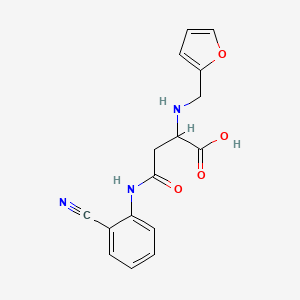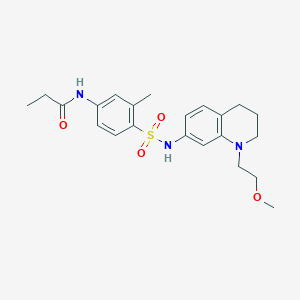
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography . The structure can provide insights into the compound’s properties and reactivity.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, stability, reactivity, and other physical and chemical properties .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Applications
- Imidazole derivatives, including those incorporating the hydrazone moiety, have been extensively studied for their antimicrobial properties. For example, new hydrazones bearing the thiazole scaffold were synthesized and displayed moderate-to-good growth inhibition activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. These compounds also showed antioxidant properties, indicating their potential for use in fighting oxidative stress-related diseases (Nastasă et al., 2015).
Antitubercular and Antioxidant Activity
- Another study synthesized (Pyrazol-3-yl)-1,3,4-oxadiazole derivatives through oxidative cyclization of carbohydrazones, revealing good antitubercular activity against Mycobacterium tuberculosis. However, these compounds exhibited poor antioxidant activity, suggesting specificity in their biological activity profile (Prathap et al., 2014).
Antifungal Applications
- Imidazole-derived thiosemicarbazones and hydrazones were prepared and evaluated for their antifungal activities against crop-related fungi. Some compounds showed selective activity against certain fungal strains, indicating their potential use in agricultural applications to protect crops from fungal infections (Reis et al., 2013).
Novel Synthesis Methods
- Studies have also focused on developing novel synthesis methods for imidazole derivatives, which could be applicable to synthesizing compounds like 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone. For instance, an efficient and novel one-pot synthesis method for 2,4,5-triaryl-1H-imidazoles was reported, showcasing the potential for innovative approaches to creating complex molecules (Satyanarayana et al., 2011).
Mecanismo De Acción
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that compounds with similar structures, such as hydrazones, can react with nitrogen (n) to form an oxime in an essentially irreversible process as the adduct dehydrates . This reaction could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A compound with a similar structure, (2-(4-chlorophenyl)-quinolin-4-yl)(piperidin-2-yl)methanol, is known to be orally bioavailable and readily penetrates the blood-brain barrier . These properties suggest that the compound may also have favorable pharmacokinetic characteristics.
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the storage conditions can affect the stability of similar compounds . Therefore, it’s likely that environmental factors such as temperature, light, and humidity could influence the action and stability of this compound.
Safety and Hazards
Propiedades
IUPAC Name |
N-[(E)-(3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methylideneamino]-4-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4S/c1-2-12-26-20-22-13-19(25(20)15-16-6-4-3-5-7-16)14-23-24-18-10-8-17(21)9-11-18/h2-11,13-14,24H,1,12,15H2/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZVDFZRPLBPEA-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)C=NNC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)/C=N/NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

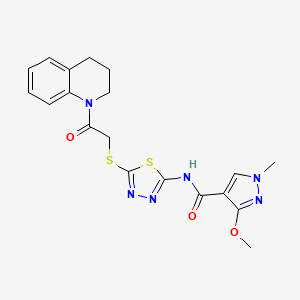
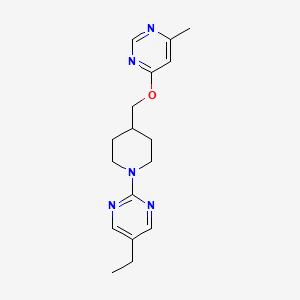
![2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2753668.png)
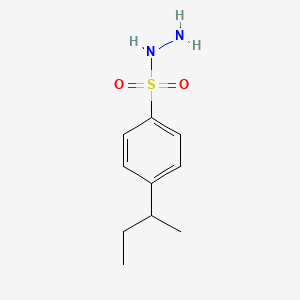
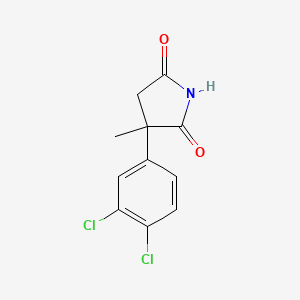
![(2,6-difluorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2753671.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2753672.png)
![6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2753675.png)
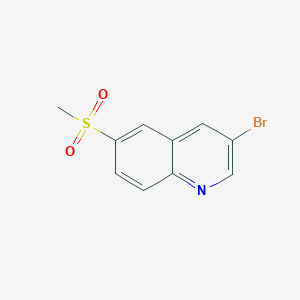
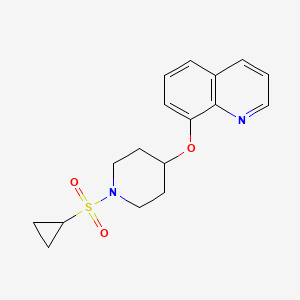
![2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2753678.png)
![3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2753679.png)
